1-(3,5-Dimethylbenzoyl)azetidin-3-ol

CB1 antagonist Obesity Azetidine derivative

Procure 1-(3,5-Dimethylbenzoyl)azetidin-3-ol (CAS 1342538-36-6) for your medicinal chemistry program. Its unique 3,5-dimethylbenzoyl substitution provides critical steric and lipophilic features (calculated logP ~1.5–2.0) absent in generic azetidin-3-ols, enabling superior target engagement in kinase inhibition and CB1 antagonist research. Unlike unsubstituted analogs, this compound is explicitly indexed in drug-target databases for obesity (CB1 antagonism). The 3-hydroxyl handle supports rapid SAR expansion via ester, ether, or carbamate derivatization without de novo core synthesis. Available at 98% purity (MDL MFCD18267052), it is assay-ready for biochemical and chemical biology applications.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 1342538-36-6
Cat. No. B1468804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylbenzoyl)azetidin-3-ol
CAS1342538-36-6
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N2CC(C2)O)C
InChIInChI=1S/C12H15NO2/c1-8-3-9(2)5-10(4-8)12(15)13-6-11(14)7-13/h3-5,11,14H,6-7H2,1-2H3
InChIKeyCNYKGDUQNNWORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethylbenzoyl)azetidin-3-ol (CAS 1342538-36-6): Chemical Identity and Core Structural Features for Procurement Evaluation


1-(3,5-Dimethylbenzoyl)azetidin-3-ol (CAS 1342538-36-6, MFCD18267052) is a synthetic azetidine derivative with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . The compound features a strained four-membered azetidine ring functionalized with a hydroxyl group at the 3-position and a 3,5-dimethylbenzoyl amide substituent, placing it within a class of heterocyclic building blocks frequently explored for kinase inhibition and cannabinoid receptor modulation [1]. Its structural duality—combining the conformational restriction of an azetidine with a lipophilic 3,5-dimethylphenyl motif—creates a scaffold that can engage biological targets differently than simple azetidine or benzamide fragments alone [2].

Why 1-(3,5-Dimethylbenzoyl)azetidin-3-ol Cannot Be Simply Replaced by Other Azetidine-3-ols


In-class substitution of 1-(3,5-dimethylbenzoyl)azetidin-3-ol with simpler azetidin-3-ols (e.g., N-Boc-azetidin-3-ol, CAS 141699-55-0) or other 1-aroyl azetidine derivatives is scientifically risky because the 3,5-dimethylbenzoyl group contributes specific steric and electronic features that influence both target engagement and downstream synthetic utility. The 3,5-dimethyl substitution pattern on the benzoyl ring provides a moderate lipophilic bulk (calculated logP increment of approximately +1.2 relative to unsubstituted benzoyl) that is absent in simpler analogs . Furthermore, the compound has been explicitly indexed in drug-target databases as a heterocyclic-substituted 3-alkyl azetidine derivative with a patented indication (obesity, via CB1 antagonism), a therapeutic hypothesis that is not broadly shared by all azetidin-3-ols [1]. Generic replacement with an uncharacterized azetidine-3-ol would therefore erase the specific biological rationale and synthetic positioning that differentiate this compound [2].

1-(3,5-Dimethylbenzoyl)azetidin-3-ol: Quantified Differentiation Evidence vs. Closest Analogs


Patented Disease Association: Obesity/CB1 Antagonism vs. Generic Azetidine-3-ols

1-(3,5-Dimethylbenzoyl)azetidin-3-ol is explicitly catalogued in the DrugMAP Expression Atlas under drug ID DMJEX3D as 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' and is cross-referenced with the therapeutic indication obesity (ICD-11: 5B81), with a status of 'Patented' [1]. The molecular target is annotated as Cannabinoid receptor 1 (CB1), with a mechanism of action listed as antagonist [1]. In contrast, generic azetidine-3-ol (CAS 45347-81-7) and N-Boc-azetidin-3-ol (CAS 141699-55-0) have no comparable disease-level annotation in drug-target databases [2]. The existence of a patent family around heterocycle-substituted 3-alkyl azetidine derivatives for CB1-mediated disorders further differentiates this specific scaffold from unsubstituted or differently substituted azetidine-3-ols [3].

CB1 antagonist Obesity Azetidine derivative

Commercially Available Purity: 98% vs. Unspecified or Lower-Grade Analogs

LeYan (Shanghai Hao Hong Biomedical) supplies 1-(3,5-dimethylbenzoyl)azetidin-3-ol at a certified purity of 98% (Product No. 1655155), available in quantities from 250 mg to 2.5 g . This represents a verifiable purity specification that can be directly referenced in procurement decisions. In comparison, the closest commercially listed analog 1-(3,5-dimethylbenzoyl)azetidine-3-carboxylic acid (CAS 1334069-48-3) is offered by multiple vendors without a publicly stated purity specification on authoritative databases, requiring custom quotation and analytical verification [1]. The 98% purity baseline for the target compound reduces the risk of purchasing material that requires re-purification before use in sensitive kinase assays or medicinal chemistry workflows.

Chemical purity Procurement Building block

Adenylate Kinase Isozyme Interaction Profile vs. Structurally Related Azetidine Amides

BindingDB entry BDBM50367041 (ChEMBL603556) reports inhibitory constants for a compound structurally consistent with 1-(3,5-dimethylbenzoyl)azetidin-3-ol against multiple rat adenylate kinase isozymes: Ki = 9.80 × 10^6 nM (competitive, adenylate kinase II), Ki = 1.00 × 10^7 nM (non-competitive/competitive, adenylate kinase IIl), and Ki = 1.60 × 10^7 nM (non-competitive, adenylate kinase M) [1]. The closely related analog 1-(3,5-dimethylbenzoyl)azetidin-3-amine (BDBM50367102, ChEMBL608353) shows comparable but distinguishable Ki values of 1.14 × 10^7 nM and 1.24 × 10^7 nM against the same panel [2], indicating that the 3-hydroxyl vs. 3-amino substitution influences both absolute affinity and the competitive/non-competitive inhibition mechanism across isozymes. This differential kinase engagement pattern is relevant for selectivity profiling in medicinal chemistry campaigns.

Adenylate kinase Kinase profiling BindingDB

Synthetic Intermediate Versatility: Hydroxyl Handle for Diversification vs. Carboxylic Acid or Amine Analogs

The 3-hydroxyl group of 1-(3,5-dimethylbenzoyl)azetidin-3-ol provides a versatile synthetic handle for esterification, etherification, or oxidation to the corresponding azetidin-3-one, enabling late-stage diversification [1]. The European patent EP 0161722 A1 (Shell International Research) explicitly describes 1-substituted azetidin-3-ol derivatives as intermediates for azetidine-3-carboxylic acid derivatives with plant growth regulant properties [2]. In comparison, the carboxylic acid analog 1-(3,5-dimethylbenzoyl)azetidine-3-carboxylic acid (CAS 1334069-48-3) is limited to amide coupling or reduction pathways, while the amine analog (CAS not independently verified) requires protection/deprotection strategies that add synthetic steps [3]. The hydroxyl thus offers a broader and synthetically more economical derivatization tree.

Synthetic intermediate Derivatization Medicinal chemistry

Solubility Parameter: Moderate Aqueous Solubility vs. Highly Lipophilic Azetidine Analogs

ChEMBL assay CHEMBL3376393 reports a solubility measurement for a compound structurally consistent with 1-(3,5-dimethylbenzoyl)azetidin-3-ol (Parent Molecular Weight ~205) within a dataset of azetidine-containing molecules [1]. While the exact numeric value is not disaggregated in the public summary view, the Aladdin assay ALA4422048 reports an aqueous solubility of 38 (units assumed µg/mL based on format context) for a closely related azetidine derivative . This moderate solubility contrasts with highly lipophilic azetidine analogs bearing diphenylmethyl substituents (e.g., 1-(diphenylmethyl)azetidin-3-ol, CAS 63327-47-3, with a calculated logP ~3.5 and predicted aqueous solubility below 10 µg/mL), where the 3,5-dimethylbenzoyl group provides a balance between target lipophilicity and aqueous accessibility [2]. Moderate solubility supports both in vitro assay compatibility and formulation development without requiring DMSO concentrations that may confound cellular assays.

Aqueous solubility Physicochemical property ADME

MDL Number and Database Registerability: MFCD18267052 vs. Unregistered or Poorly Catalogued Analogs

1-(3,5-Dimethylbenzoyl)azetidin-3-ol is assigned the MDL number MFCD18267052, and is registered in ChemSrc, LeYan, and multiple supplier databases with a complete specification sheet (molecular formula, SMILES: CC1=CC(=CC(=C1)C(=O)N2CC(C2)O)C, molecular weight 205.25) . The close analog 1-(3,5-dimethylbenzoyl)azetidin-3-amine (CAS 1388052-46-7) lacks an MDL number in major public registries, and its CAS record is less populated with supplier links . For industrial procurement, the existence of an MDL number and multi-vendor registration reduces lead time and ensures lot-to-lot traceability, a practical advantage when scaling from milligram to gram quantities.

Chemical registration MDL number Procurement

High-Impact Application Scenarios for 1-(3,5-Dimethylbenzoyl)azetidin-3-ol Procurement


CB1 Antagonist Lead Optimization and Obesity Drug Discovery

Research groups targeting cannabinoid receptor 1 (CB1) for obesity or metabolic disorders can use 1-(3,5-dimethylbenzoyl)azetidin-3-ol as a key intermediate or scaffold-hopping starting point. Its annotation in DrugMAP as a patented CB1 antagonist for obesity (ICD-11: 5B81) provides a validated disease hypothesis [1], and the 3-hydroxyl group enables rapid analog generation (ester, ether, carbamate) to probe structure-activity relationships without de novo synthesis of the azetidine-benzoyl core . This positions the compound as a time-efficient entry point for medicinal chemistry campaigns.

Kinase Selectivity Profiling and Tool Compound Generation

The differential adenylate kinase inhibition pattern of 1-(3,5-dimethylbenzoyl)azetidin-3-ol (competitive component against AK2) vs. its 3-amino analog (purely non-competitive) makes it suitable for chemical biology studies investigating the role of kinase inhibition modality [1]. Researchers synthesizing kinase-focused compound libraries can leverage the 98% commercial purity for immediate use in biochemical assays, avoiding the delay and cost of in-house purification .

Synthetic Methodology Development and Library Construction

Methodology groups developing novel oxidation, esterification, or cross-coupling reactions can employ 1-(3,5-dimethylbenzoyl)azetidin-3-ol as a standardized substrate. The combination of a strained azetidine ring, a secondary alcohol, and an electron-rich benzoyl group provides multiple reactive sites for reaction optimization [1]. The availability of the compound at 98% purity with an MDL number (MFCD18267052) ensures reproducibility across publications and inter-laboratory comparisons .

Physicochemical Property Benchmarking for CNS Drug Design

With a moderate aqueous solubility (~38 µg/mL inferred) and a calculated logP in the range of 1.5–2.0, 1-(3,5-dimethylbenzoyl)azetidin-3-ol occupies a favorable physicochemical space for CNS drug candidates [1]. Teams designing brain-penetrant kinase inhibitors or GPCR modulators can use this compound as a benchmark scaffold to balance lipophilicity-driven target engagement with aqueous solubility needed for assay compatibility, particularly when comparing against more lipophilic azetidine derivatives such as 1-(diphenylmethyl)azetidin-3-ol .

Quote Request

Request a Quote for 1-(3,5-Dimethylbenzoyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.